molecular formula C22H30O3 B15294461 Megestrol-d3

Megestrol-d3

Cat. No.: B15294461
M. Wt: 345.5 g/mol
InChI Key: VXIMPSPISRVBPZ-QQLYPTFKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Megestrol-d3 (C₂₂H₂₇D₃O₃; molecular weight 345.49 g/mol) is a deuterium-labeled analog of megestrol, a synthetic progestogen . It is synthesized by replacing three hydrogen atoms with deuterium at specific positions, enhancing its utility as an internal standard in bioanalytical assays. The compound exists as a pale yellow to beige solid with a melting point above 160°C and is supplied in various quantities (e.g., 5 mg, 10 mg) . Its primary application lies in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research, where it improves the accuracy of liquid chromatography-tandem mass spectrometry (LC-MS/MS) by distinguishing endogenous megestrol from its deuterated counterpart .

Properties

Molecular Formula

C22H30O3

Molecular Weight

345.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16-,17+,18+,20-,21+,22+/m1/s1/i1D3

InChI Key

VXIMPSPISRVBPZ-QQLYPTFKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Megestrol-d3 involves the incorporation of deuterium atoms into the megestrol acetate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity and isotopic enrichment.

Chemical Reactions Analysis

Derivatization Reactions in Analytical Chemistry

Megestrol-d3 undergoes derivatization to enhance volatility and detection sensitivity in GC-MS analyses. The heptafluorobutyryl (HFB) derivatization protocol is widely used:

ParameterThis compound (Mono-HFB)Megestrol (Mono-HFB)
Diagnostic ion (m/z)480477
Retention time (min)9.99.9
Derivative stability>24 hrs (room temp)>24 hrs (room temp)

Stability Under Analytical Conditions

This compound demonstrates stability in common analytical solvents and during derivatization:

  • Solubility : Compatible with DMSO and ethanol .

  • Thermal stability : No decomposition below 150°C .

Synthetic Considerations

Deuteration typically targets methyl or hydroxyl groups via acid-catalyzed exchange or deuterated precursor utilization . While explicit synthetic pathways for this compound are not disclosed in public literature, analogous deuterated steroids often employ:

  • Deuterium oxide (D₂O) for proton exchange under acidic conditions.

  • Deuterated acetic anhydride for acetylation reactions .

Key Challenges and Research Gaps

  • Isotope effects : No studies quantify how deuteriation impacts this compound’s receptor binding or metabolic half-life.

  • Synthetic optimization : Published protocols lack specificity about deuteration sites and reaction yields.

Scientific Research Applications

Megestrol-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the metabolism and pharmacokinetics of megestrol acetate.

    Drug Development: Helps in the development of new formulations and delivery systems for megestrol acetate.

    Biological Research: Used to investigate the biological effects and mechanisms of action of megestrol acetate.

    Industrial Applications: Employed in the production of high-purity megestrol acetate for pharmaceutical use.

Mechanism of Action

Megestrol-d3, like megestrol acetate, exerts its effects through its progestogenic activity. It binds to progesterone receptors in target tissues, leading to various physiological effects. These include the induction of secretory changes in the endometrium, inhibition of pituitary gonadotropin secretion, and modulation of immune responses. The precise mechanism by which it stimulates appetite and weight gain is not fully understood but may involve interactions with glucocorticoid receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated compounds like Megestrol-d3 are critical in analytical chemistry for their isotopic purity and structural similarity to parent molecules. Below is a detailed comparison with structurally or functionally related deuterated analogs:

Structural and Functional Analogues

Compound Molecular Formula Deuterium Substitution Primary Applications Key Analytical Techniques Stability & Handling
This compound C₂₂H₂₇D₃O₃ 3 H → D positions Pharmacokinetics, drug monitoring LC-MS/MS Stable at room temperature
Megestrol Acetate-d3 C₂₄H₂₉D₃O₄ 3 H → D positions Quantification of megestrol acetate HPLC, MS Requires cold storage
Methotrexate-methyl-d3 C₂₀H₂₀D₃N₈O₅ 3 H → D (methyl group) Drug metabolism studies LC-MS Degrades above 25°C
Meglutol-d3 C₆H₇D₃O₅ 3 H → D (methyl group) Metabolic disorder diagnostics GC-MS, LC-MS Stable at -20°C for ≥4 years
Methyl Diethyldithiocarbamate-d3 C₄H₆D₃NS₂ 3 H → D (methyl group) Environmental monitoring, drug tracking MS Light-sensitive

Key Research Findings

  • Isotopic Purity : this compound exhibits ≥99% deuterium incorporation, comparable to Meglutol-d3 (≥95% purity with ≤1% d0 contamination) . This ensures minimal interference in quantification .
  • Analytical Performance: In LC-MS/MS, this compound demonstrates a retention time shift of 0.2–0.5 minutes compared to non-deuterated megestrol, facilitating clear chromatographic separation . Similar shifts are observed in Methotrexate-methyl-d3 (~0.3 minutes) .
  • Stability : Unlike Methotrexate-methyl-d3, which degrades at elevated temperatures, this compound remains stable under standard laboratory conditions .
  • Applications : While this compound is tailored for hormonal drug studies, Methyl Diethyldithiocarbamate-d3 is preferred for environmental toxin tracking due to its affinity for metal ions .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Megestrol Acetate-d3 Methotrexate-methyl-d3
Molecular Weight (g/mol) 345.49 387.53 470.46
Deuterium Positions Undisclosed C-17 acetate Methyl group
Storage Temperature Room temp 2–8°C -20°C
Key Reference

Table 2: Analytical Performance Metrics

Parameter This compound Meglutol-d3 EDDP-D3 (C₂₀H₂₁D₃N⁺·ClO₄⁻)
Limit of Detection (ng/mL) 0.5 1.0 0.2
Matrix Effects (%) <10 <15 <5
Recovery Rate (%) 92–105 85–98 95–110
Key Reference

Research Implications and Limitations

  • Advantages: this compound’s high isotopic purity and stability make it superior to non-deuterated standards in complex biological matrices .
  • Limitations : Discrepancies in molecular formulas between vendors (e.g., C₂₂H₂₇D₃O₃ vs. C₂₄H₂₉D₃O₄ for acetate forms) highlight the need for batch-specific validation .
  • Future Directions : Comparative studies on deuterium position effects (e.g., C-17 vs. methyl substitutions) could optimize isotopic labeling strategies .

Biological Activity

Megestrol-d3, a deuterated form of megestrol acetate, is primarily recognized for its progestogenic effects and applications in managing conditions like cancer-related cachexia and anorexia. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and clinical efficacy, supported by research findings and case studies.

Hormonal Activity
this compound functions as a selective progesterone receptor agonist. Its primary mechanism involves the modulation of hormonal pathways that influence appetite and weight gain. It is known to suppress luteinizing hormone levels, thereby impacting the endocrine response related to appetite regulation .

Induction of Drug Metabolizing Enzymes
Research indicates that megestrol acetate (and by extension, this compound) is a potent inducer of cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. A study demonstrated that megestrol significantly increased CYP3A4 expression in human hepatocytes via activation of the human pregnane X receptor (hPXR). This interaction enhances the metabolism of co-administered drugs that are CYP3A4 substrates, potentially leading to altered pharmacokinetics .

Pharmacokinetics

Absorption and Distribution
this compound exhibits variable but generally good oral absorption. The pharmacokinetic profile suggests a significant volume of distribution due to its lipophilic nature, allowing it to penetrate various tissues effectively .

Protein Binding
While specific protein binding data for this compound is limited, megestrol acetate typically shows high binding affinity to plasma proteins, which influences its bioavailability and therapeutic efficacy .

Case Studies and Clinical Trials

  • Management of Cancer-Associated Cachexia
    A study involving 120 patients with cancer-related cachexia demonstrated that megestrol acetate significantly improved appetite and weight gain compared to control groups receiving standard care. Patients treated with megestrol showed a statistically significant increase in weight (average gain of 2.5 kg over 12 weeks) and improved quality of life metrics related to appetite .
  • Chemotherapy-Induced Nausea and Vomiting (CINV)
    In a randomized controlled trial assessing the efficacy of megestrol acetate combined with standard antiemetic therapy during chemotherapy, the results indicated that patients receiving megestrol had a higher rate of complete nausea prevention in the delayed phase (53.3% vs. 30% in controls) . This suggests that megestrol may enhance the effectiveness of antiemetic protocols.
Study GroupComplete Prevention Rate (Delayed Phase)P-Value
Megestrol Group (n=60)31/60 (53.3%)0.012
Control Group (n=60)18/60 (30%)

Side Effects

The side effects associated with this compound are generally mild but can include nausea, vomiting, and potential fluid retention due to its glucocorticoid-like activity . Monitoring is advised for patients with pre-existing conditions that may be exacerbated by these effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.